4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a methoxy- and methyl-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a 2-methylpropanoyl (isobutyryl) group. The sulfonamide moiety (R-SO₂-NH-R') is a common pharmacophore in enzyme inhibitors, while the tetrahydroquinoline core may enhance lipophilicity and membrane permeability compared to simpler aromatic systems.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-13-17(7-9-19(16)23)22-28(25,26)18-8-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHYZXWYNZUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Tetrahydroquinoline Assembly
The tetrahydroquinoline scaffold is constructed via intramolecular sulfenoamination of N-tosylanisidine derivatives, leveraging selenium-based catalysts to enforce enantioselectivity. Alternatively, aza-Diels-Alder cyclization between formaldehyde-activated anilines and dienophiles like trans-anethole provides a stereocontrolled route to 3-methyltetrahydroquinolines.
Key Reaction Conditions :
Sulfonamide Coupling
The benzene sulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) between 4-methoxy-3-methylbenzenesulfonyl chloride and the primary amine of the tetrahydroquinoline intermediate. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency, achieving >90% conversion.
Detailed Synthetic Protocols
Synthesis of the Tetrahydroquinoline Core
Intramolecular Sulfenoamination (Method A)
- Substrate Preparation : N-Tosylanisidine (2a , 1.0 mmol) is dissolved in CH₂Cl₂ (2.5 mL) at 0°C.
- Catalyst System : PhthSAryl (1.0 equiv) and (S)-1B (0.1 equiv) are added, followed by methanesulfonic acid (0.5 equiv) to protonate the sulfonamide nitrogen.
- Reaction Progress : Stirring at 0°C for 48 hours yields the tetrahydroquinoline 3a with 87% isolated yield and 94:6 enantiomeric ratio (er).
Critical Parameters :
- Concentration : 0.4 M minimizes side reactions.
- Workup : Flash chromatography (hexanes/EtOAc 19:1) removes unreacted dienophiles.
Aza-Diels-Alder Cyclization (Method B)
- Activation : N-Benzylaniline (1.0 mmol) reacts with formaldehyde (1.1 equiv) in acetonitrile at 70°C for 8 hours.
- Cyclization : BF₃·OEt₂ (1.1 equiv) catalyzes the addition of trans-isoeugenol (1.1 equiv), yielding 3-methyltetrahydroquinoline derivatives (e.g., 5b ) with 65% yield.
Advantages :
Sulfonamide Coupling
- Chloride Activation : 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv) is dissolved in THF under nitrogen.
- Amine Addition : The tetrahydroquinoline intermediate (3a or 5b , 1.0 equiv) and K₂CO₃ (2.0 equiv) are added, and the mixture is refluxed for 12 hours.
- Purification : Column chromatography (petroleum ether/EtOAc 10:1) isolates the sulfonamide product with 78–85% yield.
Spectroscopic Validation :
Acylation with 2-Methylpropanoyl Chloride
- Base-Mediated Reaction : The sulfonamide-tetrahydroquinoline (1.0 equiv) is stirred with isobutyryl chloride (1.5 equiv) and NaOH (2.0 equiv) in dichloromethane at room temperature.
- Workup : Aqueous extraction followed by silica gel chromatography (hexanes/EtOAc 4:1) yields the title compound as a white solid (92% purity by HPLC).
Optimization Insights :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Enantiomeric Ratio | Scalability |
|---|---|---|---|---|
| A | 87 | 99 | 94:6 | Moderate |
| B | 65 | 95 | Racemic | High |
Key Observations :
Spectroscopic and Computational Validation
Nuclear Magnetic Resonance (NMR)
Applications and Derivatives
Biological Activity
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the sulfonamide moiety.
Scientific Research Applications
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
Structural Analogues in the Benzimidazole Class
describes benzimidazole-based sulfonamides, such as 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (Compound 3s/3t). Key differences include:
However, the benzimidazole derivatives exhibit higher synthetic yields (87% for 3s/3t vs.
Simpler Sulfonamide Analogues
highlights N-(4-Methoxyphenyl)benzenesulfonamide and related derivatives. These lack the tetrahydroquinoline and isobutyryl groups, simplifying their synthesis but reducing complexity for targeted interactions:
Biological Activity
4-Methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with notable structural features that potentially contribute to its biological activity. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound integrates a tetrahydroquinoline core with an isobutyryl group and a methoxy-substituted benzene sulfonamide moiety . These functional groups influence its chemical properties and biological activities significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 298.38 g/mol |
| LogP | 2.842 |
| Solubility | Moderate in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various pathogens, including Leishmania spp., with some derivatives displaying IC50 values as low as 0.059 mM .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest that it has a favorable cytotoxicity profile, with concentrations required to inhibit cell growth being significantly higher than therapeutic doses. The IC50 values for related compounds were assessed using MTT assays, indicating potential for selective toxicity against cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety may interfere with bacterial folic acid synthesis or act through inhibition of specific enzymes involved in metabolic pathways . Additionally, its ability to increase intracellular levels of antiviral proteins suggests a multifaceted mechanism of action that warrants further exploration .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Antiviral Activity : Similar compounds have demonstrated antiviral effects against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Antileishmanial Activity : Compounds with similar structures showed promising results in inhibiting Leishmania species, suggesting that this compound could be explored for antileishmanial applications .
- Cancer Research : The cytotoxic profile indicates potential applications in oncology, where selective targeting of cancerous cells is crucial for effective treatment .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with activated 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Acylation : Introduction of the 2-methylpropanoyl group at the N1 position of the tetrahydroquinoline via nucleophilic acyl substitution, typically using DCC/DMAP as coupling agents .
- Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the final product due to the compound’s polarity and potential byproducts . Reaction temperature (60–80°C) and anhydrous solvents (e.g., DCM or THF) significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for structural validation?
- NMR : and NMR are essential for confirming the tetrahydroquinoline core, sulfonamide linkage, and substituent positions (e.g., methoxy and methyl groups). Aromatic proton signals in the 6.5–8.0 ppm range and carbonyl peaks near 170 ppm in NMR are diagnostic .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- IR : Confirms sulfonamide (-SONH-) stretches (~1350 cm and ~1150 cm) and carbonyl groups (~1650 cm) .
Q. What are the preliminary biological screening strategies for this compound?
- Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase or kinases) using fluorescence-based or colorimetric methods to assess inhibitory activity .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to evaluate selectivity .
- Solubility and logP measurements : Use shake-flask or HPLC methods to predict bioavailability .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in activity (e.g., varying IC values across studies) may arise from differences in:
- Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) to minimize artifacts .
- Target conformation : Use X-ray crystallography or molecular docking to verify binding modes and identify structural determinants of activity .
- Metabolic stability : Perform liver microsome assays to assess whether metabolite interference affects results .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent selection : Replace THF with 2-MeTHF for improved safety and scalability while maintaining reaction efficiency .
- Catalyst screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling steps, if applicable, to enhance regioselectivity .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., acylation) to improve control and reproducibility .
Q. How does substituent variation on the tetrahydroquinoline core affect structure-activity relationships (SAR)?
- Electron-donating groups (e.g., methoxy): Enhance binding to hydrophobic enzyme pockets but may reduce solubility. Compare with halogenated analogs (e.g., -Cl) using 3D-QSAR models .
- Steric effects : Bulkier groups at the N1 position (e.g., isopropyl vs. methylpropanoyl) can disrupt target engagement, as shown in molecular dynamics simulations .
Methodological Guidance
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Glide for preliminary binding affinity assessment against targets like β-secretase or EGFR .
Q. How to address low reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
